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molecular formula C11H11NO2 B8299184 5-Cyclopentenyl-pyridine-2-carboxylic acid

5-Cyclopentenyl-pyridine-2-carboxylic acid

Cat. No. B8299184
M. Wt: 189.21 g/mol
InChI Key: LQLRAFRXCWOEAZ-UHFFFAOYSA-N
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Patent
US09321727B2

Procedure details

A suspension of 5-cyclopentenyl-pyridine-2-carboxylic acid (2.0 g, 11 mmol) and palladium on carbon (10% w/w, 0.5 g) in methanol (20 mL) under a hydrogen atmosphere was stirred at ambient temperature overnight. The mixture was filtered and the filtrate concentrated in vacuo to give the title compound which was used in the next step without further purification (1.4 g, 72%); MS (EI): m/e=192.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]2[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>[Pd].CO>[CH:1]1([C:6]2[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CCCC1)C=1C=CC(=NC1)C(=O)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)C=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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